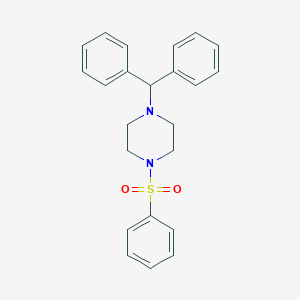

1-Benzhydryl-4-(phenylsulfonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-benzhydrylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2S/c26-28(27,22-14-8-3-9-15-22)25-18-16-24(17-19-25)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDSUQYYFNWFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of 1-Benzhydryl-4-(phenylsulfonyl)piperazine and its Analogs

Disclaimer: Direct experimental data for 1-Benzhydryl-4-(phenylsulfonyl)piperazine is limited in publicly available literature. This guide provides a comprehensive overview based on the properties and activities of closely related structural analogs, primarily substituted benzhydrylpiperazine sulfonamides. The information presented herein should be considered predictive for the title compound and serve as a foundation for further research.

Chemical and Physical Properties

The core structure of this compound combines the bulky benzhydryl group with a piperazine linker and a phenylsulfonyl moiety. The physicochemical properties of its analogs are influenced by substitutions on the aromatic rings. While specific data for the title compound is unavailable, Table 1 summarizes the properties of the parent 1-benzhydrylpiperazine and a representative analog.

| Property | Value (1-Benzhydrylpiperazine) | Value (1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine) |

| Molecular Formula | C₁₇H₂₀N₂ | C₂₃H₂₃N₃O₄S |

| Molecular Weight | 252.35 g/mol | 437.9 g/mol |

| Appearance | - | Off-white solid |

| Melting Point | - | 216-218 °C |

| CAS Number | 841-77-0 | - |

Synthesis and Characterization

The synthesis of 1-benzhydryl-4-(arylsulfonyl)piperazine derivatives typically involves a nucleophilic substitution reaction between 1-benzhydrylpiperazine and a substituted benzenesulfonyl chloride.

General Synthesis Workflow

The logical workflow for the synthesis is depicted below.

Experimental Protocol: Synthesis of 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine

A solution of 1-benzhydrylpiperazine (1 equivalent) in dry dichloromethane is cooled to 0-5 °C in an ice bath. Triethylamine (3 equivalents) is added to the cold reaction mixture and stirred for 10 minutes. Subsequently, 4-nitrobenzene sulfonyl chloride (1 equivalent) is added, and the reaction mixture is stirred at room temperature for 5-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is taken up in water and extracted with ethyl acetate. The organic layer is washed with an ammonium chloride solution and then with water, followed by drying over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Characterization

The synthesized compounds are typically characterized by various spectroscopic methods and elemental analysis.

-

¹H NMR (DMSO-d₆, 400 MHz) of 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine: δ 2.35 (4H, brs, 2 × piperazine–CH₂), 2.99 (4H, brs, 2 × piperazine–CH₂), 4.31 (1H, s, CH), 7.14 (2H, t, J = 7.2, 2 × Ar–H), 7.23 (4H, t, J = 7.4, 4 × Ar–H), 7.33 (4H, d, J = 7.3, 4 × Ar–H), 7.98 (2H, d, J = 8.8, 2 × Ar–H), 8.45 (2H, d, J = 7.2, 2 × Ar–H).

-

¹³C NMR (DMSO-d₆, 100 MHz) of 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine: δ 46.00, 50.21, 74.01, 124.67, 126.91, 127.41, 128.49, 129.09, 140.45, 142.14, 150.07.

-

MS (ESI positive) m/z of 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine: 437.9 [M + H]⁺.

Biological Activities and Potential Mechanisms of Action

Derivatives of 1-benzhydrylpiperazine sulfonamide have demonstrated a range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several novel substituted 1-benzhydryl-piperazine sulfonamides have been synthesized and evaluated for their in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria.

The antimicrobial activity of the synthesized compounds can be evaluated using the paper disc diffusion and microdilution methods.

-

Paper Disc Diffusion Method: Standardized bacterial cultures are uniformly spread on Mueller-Hinton agar plates. Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound (e.g., 100 µ g/disc ) and placed on the agar surface. The plates are incubated at 37 °C for 24 hours. The diameter of the zone of inhibition around each disc is measured in millimeters. Streptomycin can be used as a standard reference drug.

-

Microdilution Method (for Minimum Inhibitory Concentration - MIC): A two-fold serial dilution of the compounds is prepared in Mueller-Hinton broth in a 96-well microtiter plate. A standardized bacterial suspension is added to each well. The plates are incubated at 37 °C for 24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following table summarizes the in vitro antimicrobial activity of some 1-benzhydryl-piperazine sulfonamide derivatives.

| Compound ID | R Group on Phenylsulfonyl | Gram-positive Bacteria (Zone of Inhibition, mm) | Gram-negative Bacteria (Zone of Inhibition, mm) |

| 8d | 2,4-dichloro | 26-28 | 21-25 |

| 8e | 2,6-dichloro | 21-23 | 17-20 |

| 8a | 2-nitro | 12-16 | 11-15 |

| 8f | 4-tert-butyl | 11-17 | 10-14 |

| Streptomycin | - | 25-30 | 22-28 |

| Data adapted from Kumar et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. |

Anticancer Activity

Benzhydrylpiperazine sulfonamide derivatives have also been investigated for their potential as anticancer agents, showing inhibitory activity against various cancer cell lines.

The cytotoxic effects of the compounds can be evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Human breast cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

After the incubation period, the MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.

-

The absorbance at 490 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

The following table presents the percentage of inhibition of MDA-MB-231 human breast cancer cell proliferation by some 1-benzhydryl-sulfonyl-piperazine derivatives at a concentration of 10 µM.

| Compound ID | R Group on Phenylsulfonyl | % Inhibition of MDA-MB-231 Cell Proliferation |

| 7d | 4-tert-butyl | 28.6 ± 0.0003 |

| 7e | N,N-dimethylamino | 20.6 ± 0.001 |

| 7b | 4-methyl | 10 ± 0.0086 |

| 7a | H | 3.79 ± 0.2552 |

| 7c | 4-chloro | 1 ± 0.8673 |

| Data adapted from Ananda Kumar et al., Medicinal Chemistry, 2008. |

Plausible Mechanism of Action in Cancer

While the exact mechanism of action for this compound is not elucidated, related piperazine derivatives have been shown to induce apoptosis in cancer cells. A potential signaling pathway leading to apoptosis is illustrated below.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. Based on the biological activities of its close analogs, it is plausible that the title compound may exhibit notable antimicrobial and anticancer properties. The presence of the benzhydryl and phenylsulfonyl moieties suggests that it could be a promising scaffold for the development of new therapeutic agents. However, further experimental studies are required to elucidate the specific properties, mechanisms of action, and safety profile of this compound. This technical guide, compiled from data on its structural analogs, provides a solid foundation for initiating such research endeavors.

The Dual Modality of Benzhydrylpiperazines: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanism of action of benzhydrylpiperazine compounds, a class of molecules demonstrating significant therapeutic potential through their interaction with key neurological targets. This document provides a comprehensive overview of their engagement with monoamine transporters and G-protein coupled receptors, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Targeting Monoamine Transporters

A primary mechanism of action for many benzhydrylpiperazine compounds is the modulation of monoamine transporters, particularly the dopamine transporter (DAT), and to a lesser extent, the norepinephrine transporter (NET) and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition can lead to profound physiological and behavioral effects.

Compounds such as GBR 12909 (Vanoxerine) and its analogs are potent and selective inhibitors of dopamine reuptake. They act as competitive inhibitors, binding to the dopamine recognition site on the transporter protein, thereby blocking the reuptake of dopamine from the synapse. This leads to an elevation of extracellular dopamine levels, which is the basis for their potential therapeutic applications in conditions like cocaine addiction and depression.[1]

Quantitative Analysis of Benzhydrylpiperazine Interactions with Monoamine Transporters

The affinity and potency of various benzhydrylpiperazine compounds at monoamine transporters have been extensively characterized. The following table summarizes key quantitative data for representative compounds.

| Compound | Target | Assay Type | Value | Units | Reference |

| GBR 12909 (Vanoxerine) | DAT | Ki | 1 | nM | [2] |

| DAT | IC50 | 5 | nM | [3] | |

| NET | Ki | >100-fold selective vs DAT | - | ||

| SERT | Ki | >100-fold selective vs DAT | - | ||

| GBR 12935 | DAT | Ki | 1.4 | nM | [4] |

| DAT | Specific Binding | 161.8 ± 0.8 | fmol/mg protein | [5] | |

| SERT | Ki | - | - | ||

| NET | Ki | - | - | ||

| GBR 12783 | DAT | Kd | 1.6 | nM | [6] |

| DAT | Bmax | 10.3 | pmol/mg protein | [6] | |

| NET | Ki | ~150-fold selective vs DAT | - | [6] | |

| (3R,4R)-9d | DAT | Ki | 1.55 | nM | [7] |

| NET | Ki | 14.1 | nM | [7] | |

| SERT | Ki | 259 | nM | [7] |

Signaling Pathways Associated with Dopamine Transporter Inhibition

The inhibition of the dopamine transporter by benzhydrylpiperazine compounds initiates a cascade of downstream signaling events. The primary consequence is the prolonged presence of dopamine in the synapse, leading to enhanced activation of postsynaptic dopamine receptors (D1-like and D2-like receptors). This can trigger various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in neuronal plasticity and gene expression.[8][9][10][]

An Alternative Mechanism: Targeting G-Protein Coupled Receptors

Beyond monoamine transporters, certain benzhydrylpiperazine derivatives exhibit high affinity and selectivity for G-protein coupled receptors (GPCRs). A notable example is SNC80, a selective agonist for the delta-opioid receptor (δ-OR). Another example is AMN082, which acts as a selective allosteric agonist at the metabotropic glutamate receptor 7 (mGluR7).[12][13]

Quantitative Analysis of Benzhydrylpiperazine Interactions with GPCRs

The following table summarizes the binding and functional data for benzhydrylpiperazine compounds that target GPCRs.

| Compound | Target | Assay Type | Value | Units | Reference |

| SNC80 | δ-Opioid Receptor | Ki | - | - | |

| μ-δ Heteromer | EC50 | - | - | ||

| AMN082 | mGluR7 | EC50 (cAMP inhibition) | 64-290 | nM | [13] |

| mGluR7 | EC50 (GTPγS binding) | 64-290 | nM | [13] |

Signaling Pathways Associated with GPCR Activation

The activation of GPCRs by benzhydrylpiperazine agonists initiates distinct intracellular signaling cascades.

SNC80 and the Delta-Opioid Receptor: As a δ-OR agonist, SNC80 triggers G-protein dependent signaling, typically through Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, agonist binding promotes the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin. β-arrestin binding not only desensitizes the receptor to further G-protein activation but also initiates G-protein independent signaling and promotes receptor internalization.[14][15][16]

AMN082 and the mGluR7 Receptor: AMN082 acts as a positive allosteric modulator and agonist at the mGluR7 receptor. This receptor is coupled to Gi/Go proteins, and its activation by AMN082 leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Downstream of this, AMN082 has been shown to modulate the PI3K/Akt and MAPK/ERK signaling pathways.[[“]][18]

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol is adapted for determining the binding affinity of benzhydrylpiperazine compounds to the dopamine transporter using [3H]WIN 35,428 as the radioligand.[3][19]

1. Membrane Preparation:

-

Homogenize dissected brain tissue (e.g., striatum) in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL, as determined by a Bradford or BCA protein assay.

2. Binding Assay:

-

In a 96-well plate, combine in the following order:

-

50 µL of assay buffer or competing non-labeled benzhydrylpiperazine compound at various concentrations.

-

50 µL of [3H]WIN 35,428 (final concentration typically 1-5 nM).

-

100 µL of the membrane preparation.

-

-

For determination of non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

-

Incubate the plate at 4°C for 2-3 hours with gentle agitation.

3. Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Dopamine Uptake Assay

This protocol outlines the procedure for measuring the inhibition of dopamine uptake into synaptosomes by benzhydrylpiperazine compounds using [3H]dopamine.[20][21][22]

1. Synaptosome Preparation:

-

Homogenize freshly dissected brain tissue (e.g., striatum) in ice-cold 0.32 M sucrose solution buffered with 10 mM HEPES, pH 7.4.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a Krebs-Ringer buffer (containing, in mM: 125 NaCl, 4.8 KCl, 1.2 MgSO4, 1.3 CaCl2, 1.2 KH2PO4, 25 NaHCO3, 10 glucose, and 0.1 ascorbic acid), gassed with 95% O2/5% CO2.

2. Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension (approximately 100 µg of protein) at 37°C for 10 minutes.

-

Add various concentrations of the test benzhydrylpiperazine compound or vehicle and incubate for a further 10 minutes.

-

Initiate the uptake by adding [3H]dopamine (final concentration typically 10-100 nM).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

For non-specific uptake, conduct parallel incubations at 4°C or in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

3. Termination and Counting:

-

Terminate the uptake by rapid filtration through glass fiber filters and wash immediately with ice-cold buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

4. Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the IC50 value for the inhibition of dopamine uptake by the test compound using non-linear regression.

Experimental Workflow Visualization

References

- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 2. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the structure-activity relationships of [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), a high-affinity and selective delta-opioid receptor nonpeptide agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-affinity [3H]GBR 12783 binding to a specific site associated with the neuronal dopamine uptake complex in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitogen-Activated Protein Kinase Regulates Dopamine Transporter Surface Expression and Dopamine Transport Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inactivation of ERK1/2 Signaling in Dopaminergic Neurons by Map Kinase Phosphatase MKP3 Regulates Dopamine Signaling and Motivation for Cocaine | Journal of Neuroscience [jneurosci.org]

- 10. jneurosci.org [jneurosci.org]

- 12. pnas.org [pnas.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scholars@Duke publication: Agonist-specific regulation of delta-opioid receptor trafficking by G protein-coupled receptor kinase and beta-arrestin. [scholars.duke.edu]

- 16. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of action of mGluR7 agonists - Consensus [consensus.app]

- 18. embopress.org [embopress.org]

- 19. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [app.jove.com]

- 21. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

Potential Biological Targets of 1-Benzhydryl-4-(phenylsulfonyl)piperazine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzhydryl-4-(phenylsulfonyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antitubercular, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the potential biological targets of this compound by examining the pharmacological data of its closely related analogs. The information presented herein is intended to guide further research and drug development efforts centered on this promising chemical scaffold.

Data Presentation: Biological Activities of this compound Derivatives

While specific quantitative data for the unsubstituted this compound is limited in publicly available literature, extensive research on its derivatives provides valuable insights into its potential biological targets. The following tables summarize the activities of various analogs.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Modification from Core Structure | Cell Line | Assay Type | Activity Metric (GI₅₀/IC₅₀, µM) | Reference |

| Derivative 1 | 2,4,5-trichlorophenylsulfonyl | HCT-116 | SRB | 14.8 | [1][2] |

| Derivative 1 | 2,4,5-trichlorophenylsulfonyl | HUH-7 | SRB | 18.2 | [1][2] |

| Derivative 1 | 2,4,5-trichlorophenylsulfonyl | MCF-7 | SRB | 25.1 | [1][2] |

| Derivative 2 | 4-chlorophenylsulfonyl | Not specified | Not specified | Not specified | [3] |

| Derivative 3 | 4-nitrophenylsulfonyl | Not specified | Not specified | Not specified | [4] |

*GI₅₀: 50% Growth Inhibition; IC₅₀: 50% Inhibitory Concentration; SRB: Sulforhodamine B.

Table 2: Antimycobacterial Activity of this compound Derivatives

| Compound ID | Modification from Core Structure | Strain | Assay Type | Activity Metric (MIC, µg/mL) | Reference |

| 7b | 2-nitrophenylsulfonyl | M. tuberculosis H37Rv | Agar Dilution | Not specified | [4] |

| 7c | 4-nitrophenylsulfonyl | M. tuberculosis H37Rv | Agar Dilution | Not specified | [4] |

| 7a | 2,4-dinitrophenylsulfonyl | M. tuberculosis H37Rv | Agar Dilution | Not specified | [4] |

*MIC: Minimum Inhibitory Concentration.

Table 3: Anti-inflammatory Activity of 1-Benzhydrylpiperazine Derivatives

| Compound ID | Modification from Core Structure | Animal Model | Assay Type | Activity Metric (% Inhibition) | Reference |

| 1f | Urea derivative | Rat | Carrageenan-induced paw edema | 60.8% | |

| 1h | Dichloro-substituted urea derivative | Rat | Carrageenan-induced paw edema | 57.5% |

*Note: These compounds are urea derivatives of 1-benzhydrylpiperazine, not phenylsulfonyl derivatives, but indicate the anti-inflammatory potential of the core scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for the key assays cited.

In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay

This assay is used to determine cytotoxicity and cell proliferation.

Methodology:

-

Cell Plating: Cancer cell lines (e.g., HUH-7, MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The test compounds are dissolved in DMSO and diluted with media to the desired concentrations. The cells are then treated with the compounds and incubated for 48-72 hours.

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The percentage of growth inhibition is calculated relative to untreated control cells.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Methodology:

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and adjusted to a McFarland standard of 1.0.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation: The bacterial suspension is added to each well containing the test compound.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Alamar Blue Addition: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

-

Re-incubation: The plates are incubated for another 24 hours.

-

MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Methodology:

-

Animal Acclimatization: Wistar albino rats are acclimatized to laboratory conditions for one week.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

-

Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Mandatory Visualizations

Signaling Pathways

The anticancer activity of piperazine derivatives has been linked to the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates a potential mechanism of action where a this compound derivative inhibits the PI3K/AKT pathway, a critical signaling cascade in many cancers.

Caption: Inhibition of the PI3K/AKT signaling pathway by a piperazine derivative.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological screening of this compound derivatives.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Screening Workflow

Caption: A typical workflow for the biological screening of novel compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The available data on its derivatives strongly suggest potential biological activities in the areas of oncology, infectious diseases, and inflammation. The inhibition of critical signaling pathways, such as the PI3K/AKT pathway, appears to be a key mechanism for the observed anticancer effects. Further investigation into the specific molecular targets and a systematic exploration of the structure-activity relationships are warranted to fully exploit the therapeutic potential of this chemical class. The experimental protocols and workflows provided in this guide offer a framework for researchers to build upon in their future studies.

References

The Discovery and Evolution of Piperazine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, have made it a privileged structure in the design of a vast array of therapeutic agents. This technical guide provides an in-depth review of the discovery and development of piperazine derivatives, with a focus on their synthesis, pharmacological evaluation, and structure-activity relationships (SAR).

Historical Perspective and Early Discoveries

The journey of piperazine in medicine began with its use as an anthelmintic agent in the early 20th century. Subsequently, the therapeutic potential of piperazine derivatives expanded significantly with the discovery of their diverse pharmacological activities. A pivotal moment in the history of piperazine-based drugs was the development of chlorcyclizine, an antihistamine, which paved the way for the exploration of this scaffold in other therapeutic areas. The versatility of the piperazine ring allows for substitutions at the N1 and N4 positions, leading to a wide range of pharmacological effects.

Synthetic Methodologies for Piperazine Derivatives

The synthesis of piperazine derivatives has evolved from classical methods to more sophisticated and efficient protocols. The choice of synthetic route often depends on the desired substitution pattern and the scale of production.

Classical Synthesis of the Piperazine Ring

The piperazine ring itself can be synthesized through several established methods:

-

From Ethylene Dichloride and Ammonia: This is one of the oldest methods, involving the reaction of ethylene dichloride with ammonia under high pressure and temperature. While effective, this method can lead to the formation of side products.

-

Reduction of Pyrazine Derivatives: Piperazine can also be obtained by the reduction of pyrazine or its derivatives using various reducing agents.

Synthesis of N-Substituted Piperazine Derivatives

The majority of piperazine-based drugs are N-substituted derivatives. Key synthetic strategies include:

-

N-Alkylation: This involves the reaction of piperazine with alkyl halides or other alkylating agents. By controlling the stoichiometry, either mono- or di-substituted derivatives can be obtained.

-

Reductive Amination: This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form an N-alkylated product.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-aryl piperazines, allowing for the formation of a carbon-nitrogen bond between piperazine and an aryl halide.

-

Michael Addition: The addition of piperazine to activated alkenes is another common method for creating N-substituted derivatives.

Experimental Protocol: A General Procedure for the Synthesis of Monosubstituted Piperazines

A simplified, one-pot procedure for the synthesis of monosubstituted piperazines involves the use of a protonated piperazine, which acts as a protecting group for one of the nitrogen atoms.[1]

-

Formation of Piperazine Monohydrochloride: A free piperazine is reacted with piperazine dihydrochloride in a suitable solvent like methanol to yield piperazine monohydrochloride.

-

Reaction with Electrophile: The in-situ formed piperazine monohydrochloride is then reacted with an appropriate electrophile (e.g., an acyl chloride, alkyl halide, or Michael acceptor).

-

Work-up and Purification: The reaction mixture is worked up to remove the proton and isolate the monosubstituted piperazine derivative. Purification is typically achieved through recrystallization or column chromatography.

Pharmacological Landscape of Piperazine Derivatives

Piperazine derivatives have demonstrated a remarkable range of pharmacological activities, targeting various receptors and enzymes in the central nervous system (CNS) and other biological systems.

Antipsychotic Activity

Many atypical antipsychotics feature a piperazine moiety. These compounds often exhibit a multi-receptor binding profile, with affinities for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. This polypharmacology is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.

Antidepressant Activity

Arylpiperazine derivatives are a prominent class of antidepressants. They often act as serotonin reuptake inhibitors (SSRIs) or as ligands for various serotonin receptor subtypes. For instance, some derivatives show high affinity for the 5-HT1A receptor, which is implicated in the modulation of mood and anxiety.

Other Therapeutic Applications

Beyond their CNS applications, piperazine derivatives have been investigated for a multitude of other therapeutic uses, including:

-

Anticancer agents

-

Antihistamines

-

Anti-inflammatory agents

-

Antiviral drugs

-

Cardioprotective agents

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are instrumental in understanding how the structural features of piperazine derivatives influence their biological activity. By correlating physicochemical properties with biological data, predictive models can be developed to guide the design of more potent and selective compounds.

Table 1: Representative Piperazine Derivatives and their Biological Activities

| Compound ID | Structure | Target(s) | IC50 / Ki (nM) | Therapeutic Area | Reference |

| Compound 1 | 1-(2-methoxyphenyl)piperazine | 5-HT1A, 5-HT2A, D2 | Ki: 23.9 (5-HT1A), 39.4 (5-HT2A) | Antipsychotic | [2] |

| Compound 6a | 6-(2-(4-benzylpiperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one | 5-HT1A | Ki: 1.28 | Antidepressant | [3] |

| LS-3-134 | 4-(thiophen-3-yl)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzamide | D3 | Ki: 0.17 | Antipsychotic | [4] |

| Compound 9l | N-(4-(4-(4-chlorophenyl)piperazin-1-yl)phenyl)-2-(1H-benzo[d]imidazol-2-ylthio)acetamide | Urease | IC50: 0.15 µM | Anti-ulcer | [5] |

| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | EGFR TK | IC50: 16.56 µM (A-549 cells) | Anticancer | [6] |

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of many piperazine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Serotonin Receptor Signaling

Piperazine derivatives targeting serotonin receptors can modulate downstream signaling cascades, such as the 5-HT1A/BDNF/PKA pathway, which is implicated in neurogenesis and synaptic plasticity.

References

- 1. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. O*NET OnLine [onetonline.org]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine, a synthetic compound with demonstrated potential in antimicrobial and anticancer research. This document details its synthesis, physicochemical properties, and reported biological activities, presenting key data in a structured format for ease of reference and comparison.

Physicochemical Data

The following table summarizes the key physicochemical and analytical data for 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₃ClN₂O₂S | [1][2] |

| Molecular Weight | 426.94 g/mol | [1] |

| Appearance | White amorphous solid | [3] |

| Melting Point | 153–155 °C | [3][4] |

| ¹H NMR (DMSO-d6, 400 MHz) δ (ppm) | 7.7–7.8 (m, 4H, Ar-H), 7.4 (d, 4H, J = 7.27 Hz, Ar-H), 7.25 (t, 4H, J = 7.36 Hz, Ar-H), 7.16 (t, 2H, J = 7.24 Hz, Ar-H), 4.32 (s, 1H, –CH), 3.31 (br s, 4H, –CH₂–), 2.40 (br s, 4H, –CH₂–) | [3] |

| IR (KBr, cm⁻¹) | 2961, 2889, 1350, 1279, 707 | [3] |

| Elemental Analysis (Calculated) | C: 59.87%, H: 4.81%, N: 6.07%, S: 6.95% | [3] |

| Elemental Analysis (Found) | C: 59.82%, H: 4.78%, N: 6.04%, S: 6.90% | [3] |

Synthesis and Experimental Protocols

The synthesis of 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine is achieved through a nucleophilic substitution reaction between 1-benzhydrylpiperazine and 4-chlorobenzenesulfonyl chloride.[1][2]

General Synthetic Workflow

Caption: General synthesis workflow for 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of the title compound:

-

A solution of 1-benzhydryl-piperazine (0.5 g, 1.98 mmol) in dry dichloromethane is prepared and cooled to 0–5 °C in an ice bath.[1]

-

Triethylamine (0.601 g, 5.94 mmol) is added to the cooled reaction mixture, which is then stirred for 10 minutes.[1]

-

4-chloro-benzenesulfonyl chloride (0.417 g, 1.98 mmol) is subsequently added to the mixture.[1]

-

The reaction mixture is stirred at room temperature for 5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion of the reaction, the solvent is removed under reduced pressure.[1]

-

The resulting residue is taken up in water and extracted with ethyl acetate to isolate the crude product.[1]

-

Further purification can be performed as needed, although specific purification methods beyond extraction are not detailed in the cited literature.

Biological Activity

Research has indicated that 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine and its derivatives exhibit notable biological activities, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

A study investigating a series of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives demonstrated that compound 8e , which corresponds to 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine, exhibited potent antimicrobial activities when compared to the standard drug streptomycin.[3] The study evaluated its efficacy against a panel of Gram-positive and Gram-negative bacteria.[3]

Anticancer Activity

In the context of cancer research, while a study on 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation was conducted, the 4-chloro substituted derivative (7c ) showed the least inhibitory activity among the tested compounds in that specific assay.[4] Another study highlighted that 1-benzhydryl-sulfonyl-piperazine derivatives, in general, exhibited in vivo inhibition of Ehrlich ascites tumor (EAT) cell growth and anti-angiogenic effects in a mouse model.[5]

Potential Signaling Pathways and Mechanism of Action

While specific signaling pathways for 1-benzhydryl-4-[(4-chlorophenyl)sulfonyl]piperazine have not been elucidated, the broader classes of molecules to which it belongs, piperazines and sulfonamides, are known to interact with multiple biological targets.

-

Piperazine derivatives are recognized as "privileged structures" capable of binding to multiple receptors with high affinity and are found in compounds targeting various therapeutic areas.[1]

-

Sulfonamides are widely known for their antibacterial properties, and piperazine sulfonamides have shown diverse therapeutic activities, including MMP-3 and carbonic anhydrase inhibition.[1]

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of this compound.

Caption: A proposed experimental workflow for elucidating the mechanism of action.

References

- 1. 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 1-Benzhydryl-4-(phenylsulfonyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Benzhydryl-4-(phenylsulfonyl)piperazine, a molecule of interest in medicinal chemistry. This document summarizes available quantitative data, details relevant experimental protocols, and presents a visual representation of its synthetic pathway.

Core Physicochemical Data

The following table summarizes the known quantitative physicochemical properties of this compound and its closely related derivatives. The data has been compiled from various scientific publications.

| Property | Value | Compound | Source |

| Molecular Formula | C₂₃H₂₄N₂O₂S | This compound | [1] |

| Molecular Weight | 392.50 g/mol | This compound | [1] |

| Melting Point | 159 °C | This compound | |

| 160-162 °C | 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine | [2] | |

| 192–194 °C | 1-Benzhydryl-4-methanesulfonyl-piperazine | [3] | |

| 173–175 °C | 1-Benzhydryl-4-(methyl-benzenesulfonyl)-piperazine | [4] | |

| 153–155 °C | 1-Benzhydryl-4-(chloro-benzenesulfonyl)-piperazine | [4] | |

| Boiling Point | Data not available | This compound | |

| Solubility | Soluble in organic solvents like ethanol and DMSO. Low solubility in water. | General for benzhydrylpiperazine derivatives. | [5] |

| pKa | Data not available for the phenylsulfonyl derivative. For the parent piperazine, pKa1 is 5.35 and pKa2 is 9.73 at 25°C. | Piperazine | [6] |

| logP | Data not available | This compound |

Experimental Protocols

The synthesis and characterization of this compound and its analogs involve standard organic chemistry techniques. The following are detailed methodologies for the key experimental procedures cited in the literature.

Synthesis of this compound

The synthesis is typically a two-step process starting from benzophenone.

Step 1: Synthesis of 1-Benzhydrylpiperazine

-

Reduction of Benzophenone: Benzophenone is reduced to benzhydrol. In a typical procedure, benzophenone is dissolved in methanol, and sodium borohydride is added portion-wise at room temperature. The reaction is stirred for several hours.

-

Chlorination of Benzhydrol: The resulting benzhydrol is converted to benzhydryl chloride. This is achieved by reacting the benzhydrol with thionyl chloride in a suitable solvent like dichloromethane at a reduced temperature (0-5 °C).

-

Alkylation of Piperazine: 1-Benzhydrylpiperazine is synthesized by the nucleophilic substitution of benzhydryl chloride with piperazine. Piperazine and anhydrous potassium carbonate are suspended in a solvent such as dimethylformamide (DMF), and the benzhydryl chloride solution is added. The mixture is heated to approximately 80 °C and stirred for several hours. The product is then isolated by extraction and purified.[2][4][7]

Step 2: Sulfonylation of 1-Benzhydrylpiperazine

-

A solution of 1-benzhydrylpiperazine is prepared in a dry aprotic solvent, such as dichloromethane, and cooled in an ice bath (0-5 °C).

-

A base, typically triethylamine, is added to the solution, and the mixture is stirred for a short period.

-

Benzenesulfonyl chloride is then added to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The final product, this compound, is purified by recrystallization from a suitable solvent, such as rectified spirit.[2]

Characterization Techniques

The synthesized compound is characterized using a variety of spectroscopic and analytical methods:

-

Melting Point: Determined using a standard melting point apparatus.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which is then compared with the calculated theoretical values.[1][3][4]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general synthetic route for this compound.

Caption: Synthetic pathway for this compound.

Logical Relationship of Characterization

The following diagram outlines the logical workflow for the characterization of the synthesized compound.

Caption: Workflow for the characterization of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]

Therapeutic Applications of Benzhydrylpiperazines: A Technical Guide

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of benzhydrylpiperazine derivatives for researchers and drug development professionals.

The benzhydrylpiperazine scaffold is a versatile pharmacophore that forms the core of a wide range of therapeutically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development for various clinical applications. This technical guide provides a comprehensive overview of the current landscape of benzhydrylpiperazine-based therapeutics, with a focus on their applications in oncology, inflammation, infectious diseases, and beyond. Detailed experimental methodologies, quantitative biological data, and visual representations of key pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Anti-inflammatory and Analgesic Applications

Benzhydrylpiperazine derivatives have emerged as potent anti-inflammatory agents, primarily through the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This dual-action mechanism offers a significant advantage over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by potentially reducing gastrointestinal side effects.

A notable series of benzhydrylpiperazine-based hybrids has been synthesized and evaluated for their anti-inflammatory and anti-cancer properties. The design strategy involved linking the benzhydrylpiperazine moiety to substituted phenyl oxadiazoles.

Quantitative Data for Dual COX-2/5-LOX Inhibitors

| Compound | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) | Reference |

| 9d (4-Cl substitution) | 0.25 ± 0.03 | 7.87 ± 0.33 | [1] |

| 9g | - | 9.16 | [1] |

| Celecoxib (Standard) | 0.36 ± 0.023 | - | [1] |

| Zileuton (Standard) | - | 14.29 ± 0.173 | [1] |

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

Synthesis of Benzhydrylpiperazine-based Dual COX-2/5-LOX Inhibitors:

The synthesis of the target compounds (9a–u) was achieved through a multi-step process. Initially, Boc-piperazine was reacted with 1-chloro-4-(chloro(phenyl)methyl)benzene to yield benzhydrylpiperazine. In a parallel reaction, substituted benzoic acids were converted to their corresponding hydrazides, which were then cyclized to form oxadiazole derivatives. Finally, the oxadiazole intermediates were coupled with benzhydrylpiperazine via a nucleophilic substitution reaction to produce the final hybrid molecules.[1]

In Vitro COX/LOX Inhibition Assay:

The inhibitory activity of the synthesized compounds against COX-1, COX-2, and 5-LOX enzymes was determined using established protocols. The assays typically involve measuring the production of prostaglandins or leukotrienes from arachidonic acid in the presence of the test compounds.

Carrageenan-Induced Paw Edema in Rats:

This in vivo model was used to assess the anti-inflammatory activity of the compounds. Paw edema was induced by injecting carrageenan into the rat's paw. The volume of the paw was measured at different time intervals after administration of the test compounds or a standard drug like indomethacin. A reduction in paw volume indicates anti-inflammatory effects.[1] The most active compounds, 9d and 9g, demonstrated a significant reduction in paw edema, with peak effects observed at 5 hours, suggesting inhibition of prostaglandin release in the late phase of inflammation.[1]

Signaling Pathway

Figure 1: Dual inhibition of COX-2 and 5-LOX pathways by benzhydrylpiperazine derivatives.

Anticancer Applications

The versatility of the benzhydrylpiperazine scaffold has been extensively explored in the context of cancer therapy. Derivatives have been designed to target various cancer-related pathways, including epidermal growth factor receptor (EGFR) signaling and histone deacetylase (HDAC) activity.

EGFR Inhibition

A series of benzhydrylpiperazine derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines, with some compounds showing potent EGFR inhibitory action.[2]

Quantitative Data for Anticancer Activity (EGFR Inhibitors)

| Compound | Cell Line | IC50 (µM) | Reference |

| 3c | HCT-116 (Colon) | 4.63 | [2] |

| A-549 (Lung) | 5.71 | [2] | |

| MIAPaCa-2 (Pancreatic) | 30.11 | [2] | |

| Gefitinib (Standard) | - | - | [2] |

HDAC Inhibition

More recently, benzhydrylpiperazine derivatives have been investigated as HDAC inhibitors.[3][4] Both selective and non-selective HDAC inhibitors with nanomolar potency have been identified.

Quantitative Data for HDAC Inhibition

| Compound | HDAC6 IC50 (nM) | MDA-MB-231 (Breast) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |

| 6b | - | 33.40 | 84.05 | [3] |

| 7b | - | 10.55 | >100 | [3] |

| 8b | - | 5.42 | 39.10 | [3] |

| 9b | 31 | 38.1 | 99.50 | [3] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

The anti-proliferative activity of the compounds was assessed using the MTT assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution was added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine cell viability.

Zebrafish Xenograft Model:

To evaluate the in vivo anti-tumor, anti-metastatic, and anti-angiogenic effects of the HDAC inhibitors, a zebrafish xenograft model was utilized. Human breast cancer cells (MDA-MB-231) were implanted into zebrafish embryos, which were then exposed to the test compounds. The tumor growth, metastasis, and formation of new blood vessels were monitored.[3][4]

Experimental Workflow

Figure 2: Workflow for the evaluation of benzhydrylpiperazine derivatives as anticancer agents.

Antimicrobial and Antitubercular Applications

The benzhydrylpiperazine scaffold has also been utilized in the development of novel antimicrobial and antitubercular agents.[5] By incorporating this moiety into hybrid molecules, researchers have been able to enhance the lipophilicity and, consequently, the antimicrobial activity of the parent compounds.

A series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and showed promising activity against Mycobacterium tuberculosis H37Rv.[5][6][7]

Quantitative Data for Antitubercular Activity

| Compound Series | MIC Range against M. tuberculosis H37Rv (µg/mL) | Reference |

| 7a–aa (2,4-dinitrobenzenesulfonamide derivatives) | 0.78 to >25 | [5][7] |

| Isoniazid (Standard) | 0.05 | [5][7] |

| Rifampicin (Standard) | 0.1 | [5][7] |

| Ethambutol (Standard) | 1.56 | [5][7] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Protocols

Synthesis of Benzhydrylpiperazine-Nitrobenzenesulfonamide Hybrids:

The synthesis involved the initial preparation of substituted benzhydrylpiperazines. These were then coupled with Boc-protected amino acids. Following deprotection, the resulting amines were reacted with various nitro-substituted benzene sulfonyl chlorides to yield the final hybrid compounds.[7]

In Vitro Antimycobacterial Activity Assay:

The synthesized compounds were tested for their in vitro activity against the M. tuberculosis H37Rv strain using methods such as the microplate Alamar blue assay (MABA) or the BACTEC 460 radiometric system to determine the MIC values.

In Vitro Cytotoxicity Assay (MTT):

To assess the selectivity of the compounds, their cytotoxicity was evaluated against a mammalian cell line, such as mouse macrophage RAW 264.7 cells, using the MTT assay.[6][7] A high selectivity index (ratio of cytotoxicity to antimycobacterial activity) is desirable. The novel hybrids demonstrated low cytotoxicity with a selectivity index of >30.[5][6]

Proposed Mechanism of Action

Figure 3: Proposed mechanism of oxidative stress by 2,4-dinitrobenzenesulfonamide derivatives.[5]

Other Therapeutic Applications

Beyond the major areas discussed above, benzhydrylpiperazine derivatives have shown potential in a variety of other therapeutic contexts:

-

Antihistaminic and Anthelmintic Activity: Several 1-benzhydrylpiperazine derivatives have been synthesized and evaluated for their antihistaminic and anthelmintic properties.[8]

-

Calcium Channel Blockade: Certain benzhydrylpiperazines, including cyclizine and flunarizine, are known to act as calcium channel blockers.[5]

-

Antiviral Activity: The potential for repurposing first-generation antihistamines containing the benzhydrylpiperazine scaffold, such as chlorcyclizine, as antifilovirus therapeutics is being explored.[9]

-

Antidiabetic Activity: Some 1-benzhydrylpiperazine sulfonamide and carboxamide derivatives have been investigated for their in vivo antidiabetic activity in streptozotocin-induced diabetic rats.[10]

-

Inhibition of Microsomal Monooxygenase: Certain derivatives have been shown to inhibit the microsomal monooxygenase enzyme system in the liver, which could be useful in reducing the toxic effects of xenobiotics.[11]

Conclusion

The benzhydrylpiperazine core structure continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic tractability and the ability to modulate its pharmacological profile through substitution have led to the identification of potent molecules with diverse mechanisms of action. The data and methodologies presented in this guide underscore the significant potential of benzhydrylpiperazine derivatives in addressing a wide range of unmet medical needs, from inflammatory diseases and cancer to infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of this versatile class of compounds is warranted to unlock their full therapeutic potential.

References

- 1. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneonatalsurg.com [jneonatalsurg.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijpsr.com [ijpsr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Benzhydryl-4-(phenylsulfonyl)piperazine and its Analogues: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzhydryl-4-(phenylsulfonyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of this compound and its known analogues, with a focus on their synthesis, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, and quantitative structure-activity relationship data is presented in structured tables for comparative analysis. Furthermore, putative signaling pathways involved in the anticancer and anti-inflammatory effects of these compounds are visualized through detailed diagrams, offering insights into their mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the benzhydrylpiperazine core.

Introduction

The piperazine ring is a fundamental heterocyclic motif frequently incorporated into the design of therapeutically active agents due to its favorable pharmacokinetic properties and ability to interact with multiple biological targets. When combined with a benzhydryl group at the 1-position and a phenylsulfonyl moiety at the 4-position, the resulting scaffold, this compound, gives rise to a class of compounds with significant biological potential. Analogues of this core structure have been extensively investigated, revealing potent activities against cancer cell proliferation and inflammatory processes. This guide will delve into the technical details of these compounds, providing a foundation for further research and development.

Synthesis of this compound and its Analogues

The general synthetic route to this compound and its analogues involves a nucleophilic substitution reaction. The key intermediate, 1-benzhydrylpiperazine, is typically synthesized first and then reacted with various substituted benzenesulfonyl chlorides.

Synthesis of 1-Benzhydrylpiperazine Intermediate

A common method for the synthesis of 1-benzhydrylpiperazine involves the reaction of benzhydryl chloride with an excess of piperazine.

Synthesis of this compound Analogues

The final products are synthesized by reacting 1-benzhydrylpiperazine with a variety of substituted benzenesulfonyl chlorides in the presence of a base.

Anticancer Activity

Numerous analogues of this compound have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of selected this compound analogues.

Table 1: Cytotoxicity (IC50/GI50 in µM) of this compound Analogues against Various Cancer Cell Lines.

| Compound ID | R Group on Phenylsulfonyl | MDA-MB-231 (Breast) | HUH-7 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | MIAPaCa-2 (Pancreatic) | A-549 (Lung) |

| 1a | H | - | - | - | - | - | - |

| 1b | 4-tert-Butyl | Significant Inhibition | - | - | - | - | - |

| 2a | 4-Cl | - | 4.64 (GI50) | >100 (GI50) | 6.18 (GI50) | - | - |

| 3c | (Structure not specified) | - | - | - | 4.63 | 30.11 | 5.71 |

Data compiled from multiple sources. "-" indicates data not available.

Putative Anticancer Signaling Pathway

The anticancer effect of some benzhydrylpiperazine derivatives is suggested to be mediated through the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and angiogenesis. Inhibition of EGFR's tyrosine kinase activity can block these downstream effects.

Anti-inflammatory Activity

Analogues of this compound have also been investigated for their anti-inflammatory properties. The proposed mechanism involves the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, these compounds may modulate the NF-κB signaling pathway, a central regulator of inflammation.

Quantitative Anti-inflammatory Activity Data

The following table presents the anti-inflammatory activity of selected 1-benzhydrylpiperazine urea derivatives in the carrageenan-induced rat paw edema model.

Table 2: Anti-inflammatory Activity of 1-Benzhydryl-piperazine Urea Derivatives.

| Compound ID | R Group on Urea | % Inhibition of Paw Edema (at 5h) |

| 4a | Phenyl | 31.4 |

| 4b | 4-Chlorophenyl | 57.5 |

| 4c | 4-Fluorophenyl | 60.8 |

| Nimesulide | (Reference Drug) | 53.4 |

Putative Anti-inflammatory Signaling Pathway

Inflammatory stimuli can activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes, including COX-2 and the cytokines TNF-α and IL-6. The arachidonic acid released by cellular stress is converted by COX-2 into prostaglandins and by 5-LOX into leukotrienes, all of which are potent inflammatory mediators. Benzhydrylpiperazine analogues may exert their anti-inflammatory effects by inhibiting COX-2 and 5-LOX directly and potentially by inhibiting the NF-κB pathway, thereby reducing the production of these inflammatory molecules.

Experimental Protocols

General Procedure for Synthesis of this compound Analogues

To a solution of 1-benzhydrylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), a base like triethylamine (TEA) or potassium carbonate (K2CO3) (1.5-2.0 eq) is added. The mixture is stirred at room temperature, and the respective substituted benzenesulfonyl chloride (1.1 eq) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired this compound analogue. The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: The medium is removed, and the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Solubilization: The bound SRB dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at a wavelength of 510-570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1][2][3][4][5]

Carrageenan-Induced Paw Edema Assay

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or nimesulide).

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of the animals.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.[6][7][8][9][10]

Conclusion

This compound and its analogues represent a promising class of compounds with multifaceted therapeutic potential, particularly in the fields of oncology and inflammation. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency and selectivity. The data presented in this guide highlights the significant in vitro anticancer and in vivo anti-inflammatory activities of these compounds. The elucidation of their mechanisms of action, involving the inhibition of key signaling pathways such as EGFR and the modulation of inflammatory cascades, provides a rational basis for their further development. This technical guide serves as a comprehensive resource to facilitate ongoing and future research aimed at translating the therapeutic promise of these benzhydrylpiperazine derivatives into clinical applications.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. SRB assay for measuring target cell killing [protocols.io]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 6. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 7. inotiv.com [inotiv.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Synthesis of 1-Benzhydryl-4-(phenylsulfonyl)piperazine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 1-Benzhydryl-4-(phenylsulfonyl)piperazine, a valuable scaffold in medicinal chemistry. The protocol is based on established nucleophilic substitution methodologies and is intended to be a reliable resource for researchers in drug discovery and organic synthesis.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The benzhydrylpiperazine moiety is a common feature in a variety of therapeutic agents, including antihistamines. The incorporation of a phenylsulfonyl group can modulate the physicochemical and pharmacokinetic properties of the parent molecule, potentially leading to enhanced efficacy or novel biological activities. The synthesis described herein is a robust and reproducible method for obtaining this key intermediate.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound and a closely related analog, as reported in the literature.

| Compound | Starting Materials | Solvent | Base | Yield (%) | Melting Point (°C) | Molecular Formula |

| This compound | 1-Benzhydrylpiperazine, Benzenesulfonyl chloride | Dichloromethane | Triethylamine | 80 | 159 | C₂₃H₂₄N₂O₂S |

| 1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine | 1-Benzhydrylpiperazine, 4-Chlorobenzenesulfonyl chloride | Dichloromethane | Triethylamine | Not specified | Not specified | C₂₃H₂₃ClN₂O₂S |

Experimental Protocol

This protocol details the synthesis of this compound via the nucleophilic substitution of 1-benzhydrylpiperazine with benzenesulfonyl chloride.[1]

Materials:

-

1-Benzhydrylpiperazine (1.0 eq)

-

Benzenesulfonyl chloride (1.0 eq)

-

Triethylamine (3.0 eq)

-

Dry Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-benzhydrylpiperazine (1.0 equivalent) in dry dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Base Addition: To the cooled and stirring solution, add triethylamine (3.0 equivalents) dropwise. Continue stirring for an additional 10 minutes.[2][3][4]

-

Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.0 equivalent), dissolved in a small amount of dry dichloromethane, to the reaction mixture dropwise, ensuring the temperature remains between 0-5 °C.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours.[2]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with ethyl acetate.[1][2][3]

-

Washing: Wash the organic layer sequentially with water and then with a saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (8:2) mixture as the eluent to yield the pure this compound.[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application of 1-Benzhydryl-4-(phenylsulfonyl)piperazine Derivatives in Oncology Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The compound 1-benzhydryl-4-(phenylsulfonyl)piperazine and its derivatives have emerged as a promising class of molecules in oncology research, demonstrating significant potential as anti-cancer agents. These synthetic compounds have been the subject of various preclinical studies, revealing their ability to inhibit tumor growth, suppress angiogenesis, and induce apoptosis in cancer cells. This document provides a detailed overview of their application, summarizing key findings and providing standardized protocols for their evaluation.

Application Notes

Introduction

This compound derivatives are characterized by a central piperazine ring linked to a benzhydryl group at one nitrogen and a phenylsulfonyl group at the other. This core structure has been shown to possess versatile binding properties, allowing for interactions with various biological targets implicated in cancer progression.[1] Research has focused on synthesizing and evaluating a series of these derivatives to identify compounds with potent and selective anti-cancer activity.[1][2] These efforts have led to the identification of lead compounds with significant efficacy against breast cancer, leukemia, and other tumor types.[3][4][5]

Mechanism of Action

The anti-cancer effects of this compound derivatives are multifaceted and appear to involve several key mechanisms:

-

Anti-angiogenesis: Certain derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis.[2] This is achieved by suppressing blood vessel formation in vivo, as demonstrated in mouse peritoneum and chorioallantoic membrane (CAM) models.[2]

-

Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells without inducing an inflammatory response.[4]

-

Cell Cycle Inhibition: Mechanistic evaluations have revealed that piperazine analogues can inhibit microtubule synthesis, leading to cell cycle arrest and preventing cancer cell proliferation.[5]

-

Histone Deacetylase (HDAC) Inhibition: Some derivatives of 1-benzhydryl-piperazine have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6.[6][7][8] HDAC inhibitors are a known class of anti-cancer agents that can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis.

Key Applications in Oncology Research

-

Preclinical evaluation of anti-tumor efficacy: These compounds are widely used in in vitro and in vivo models to assess their ability to inhibit cancer cell proliferation and reduce tumor growth.

-

Investigation of anti-angiogenic therapies: Their ability to inhibit blood vessel formation makes them valuable tools for studying anti-angiogenic treatment strategies.

-

Drug discovery and lead optimization: The modular nature of their synthesis allows for the creation of libraries of derivatives to identify structure-activity relationships and develop more potent and selective drug candidates.

-

Studies on HDAC inhibition: Specific derivatives serve as chemical probes to investigate the role of HDACs in cancer and to develop novel HDAC-targeted therapies.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of 1-Benzhydryl-sulfonyl-piperazine Derivatives against MDA-MB-231 Human Breast Cancer Cells [1]

| Compound ID | Substitution on Phenylsulfonyl Ring | % Inhibition at 10 µM |

| 7a | H | - |